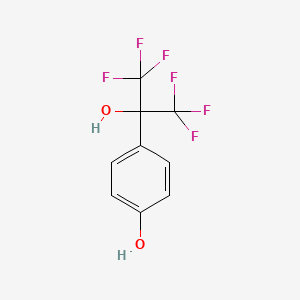

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQISEWBYMWLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232862 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-79-3 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (Bisphenol AF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, commonly known as Bisphenol AF (BPAF). BPAF is a fluorinated analog of Bisphenol A (BPA) utilized as a monomer in the production of specialty polymers such as polyimides, polyamides, and polycarbonates, which have applications in high-temperature composites and electronic materials. This document details a robust one-step synthesis method based on the Friedel-Crafts alkylation of phenol with hexafluoroacetone trihydrate. Furthermore, it outlines a thorough purification protocol involving extraction and recrystallization to achieve high-purity BPAF suitable for research and development applications. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical information to perform and adapt these procedures.

Introduction

This compound (Bisphenol AF) is a valuable monomer in the synthesis of high-performance fluorinated polymers. Its structure, featuring a hexafluoroisopropylidene bridge, imparts enhanced thermal stability, chemical resistance, and desirable dielectric properties to the resulting polymers. The synthesis of Bisphenol AF is typically achieved through an acid-catalyzed Friedel-Crafts reaction between phenol and hexafluoroacetone. This guide focuses on a practical and efficient one-step synthesis protocol using hexafluoroacetone trihydrate, which is a more stable and less hazardous precursor than anhydrous hexafluoroacetone gas.

Synthesis of Bisphenol AF

The synthesis of Bisphenol AF is accomplished via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation of phenol with hexafluoroacetone. The reaction is catalyzed by a strong acid, such as methanesulfonic acid or a solid acid catalyst.

Reaction Scheme

The overall reaction is as follows:

2 C₆H₅OH + (CF₃)₂CO·3H₂O → (HOC₆H₄)₂C(CF₃)₂ + 4 H₂O

Synthesis Pathway Diagram

The following diagram illustrates the acid-catalyzed Friedel-Crafts reaction mechanism for the synthesis of Bisphenol AF.

Experimental Protocol: One-Step Synthesis

This protocol is based on a method adapted from patent literature, providing a practical approach for laboratory-scale synthesis.[1]

Materials:

-

Phenol (C₆H₅OH)

-

Hexafluoroacetone trihydrate ((CF₃)₂CO·3H₂O)

-

Methanesulfonic acid (CH₃SO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add phenol (0.04 mol).

-

Addition of Reactant: At room temperature, add hexafluoroacetone trihydrate (0.02 mol) dropwise to the phenol with stirring until most of the phenol has dissolved.

-

Catalyst Addition and Reaction: Under a nitrogen atmosphere, add methanesulfonic acid (0.32 mol) to the mixture. Heat the reaction mixture to 170-180 °C and maintain this temperature for 15 hours with continuous stirring.

-

Work-up - Extraction: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of dichloromethane and stir. Transfer the mixture to a separatory funnel and wash with water (3 x 20 mL). Collect the organic phase.

-

Work-up - Neutralization and Drying: Neutralize the organic phase by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane and any unreacted phenol by rotary evaporation to obtain the crude product.

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters and outcomes for the synthesis of Bisphenol AF.

| Parameter | Value | Reference |

| Reactants | ||

| Phenol | 0.04 mol | [1] |

| Hexafluoroacetone trihydrate | 0.02 mol | [1] |

| Catalyst | ||

| Methanesulfonic acid | 0.32 mol | [1] |

| Reaction Conditions | ||

| Temperature | 170-180 °C | [1] |

| Reaction Time | 15 hours | [1] |

| Atmosphere | Nitrogen | [1] |

| Yield and Selectivity | ||

| Overall Yield | 95% | [1] |

| Bisphenol AF Selectivity | 82% | [1] |

Purification of Bisphenol AF

Purification of the crude Bisphenol AF is crucial to remove unreacted starting materials, by-products, and catalyst residues. The primary method for purification is recrystallization.

Purification Workflow Diagram

The following diagram outlines the general workflow for the purification of Bisphenol AF.

Experimental Protocol: Recrystallization

Materials:

-

Crude Bisphenol AF

-

Toluene

-

Hexane (or other suitable anti-solvent)

Equipment:

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Vacuum source

-

Oven

Procedure:

-

Dissolution: Place the crude Bisphenol AF in an Erlenmeyer flask. Add a minimal amount of hot toluene and stir until the solid is completely dissolved. The solution should be saturated or near-saturated at the boiling point of toluene.

-

Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. Alternatively, an anti-solvent such as hexane can be added dropwise to the warm toluene solution until turbidity is observed, followed by slow cooling.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold toluene or a mixture of toluene and hexane to remove any remaining impurities from the crystal surfaces.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Purity Assessment

The purity of the synthesized and purified Bisphenol AF can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

-

Detection: UV detection at 275 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the polar nature of the hydroxyl groups, derivatization is often required prior to GC-MS analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Column: A non-polar or medium-polarity column, such as a DB-5ms, is typically used.

-

Detection: Mass spectrometry allows for the identification of Bisphenol AF and any impurities based on their mass spectra and retention times.

The following table provides an example of HPLC conditions for the analysis of bisphenols.

| Parameter | Condition |

| Instrument | HPLC with UV detector |

| Column | Cogent Bidentate C18™, 2.2µm, 120Å, 2.1 x 50mm |

| Mobile Phase | 65:35 DI Water / Acetonitrile with 0.1% Formic Acid (v/v) |

| Flow Rate | 0.2 mL/minute |

| Injection Volume | 2.0 µL |

| Detection | UV at 275 nm |

Conclusion

This technical guide has detailed a reliable method for the synthesis and purification of high-purity this compound (Bisphenol AF). The one-step Friedel-Crafts alkylation of phenol with hexafluoroacetone trihydrate provides a practical route to the crude product, which can be effectively purified by recrystallization. The provided experimental protocols, quantitative data, and workflow diagrams offer a solid foundation for researchers and professionals in the fields of polymer chemistry and drug development to produce and characterize this important fluorinated monomer. Adherence to standard laboratory safety practices is essential when performing these procedures.

References

Bisphenol AF (BPAF): A Comprehensive Technical Examination of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), chemically known as 4,4'-(hexafluoroisopropylidene)diphenol, is a synthetic organic compound and a fluorinated analog of bisphenol A (BPA).[1][2] The substitution of two methyl groups with trifluoromethyl groups significantly alters its chemical and toxicological profile, leading to distinct interactions with biological systems.[1] BPAF is utilized in the manufacturing of high-performance polymers, including fluoroelastomers, polyesters, and polycarbonates, valued for their thermal and chemical stability.[1] However, its classification as an endocrine-disrupting chemical (EDC) has prompted extensive research into its physicochemical properties and biological activities. This technical guide provides an in-depth summary of the chemical and physical characteristics of BPAF, detailed experimental protocols for their determination, and a visual representation of its known signaling pathways.

Chemical and Physical Properties of Bisphenol AF

The distinct chemical structure of BPAF, featuring two phenol rings linked by a hexafluoroisopropylidene group, governs its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)diphenol | [1] |

| Synonyms | BPAF, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, Hexafluorobisphenol A | [3] |

| CAS Number | 1478-61-1 | [1] |

| Molecular Formula | C₁₅H₁₀F₆O₂ | [3] |

| Molecular Weight | 336.23 g/mol | [3] |

| Appearance | White to light gray powder | [1] |

| Melting Point | 160-163 °C | [3] |

| Boiling Point | 350-400 °C | |

| Density | 1.447 g/cm³ | |

| Water Solubility | Insoluble/Negligible | [3] |

| pKa | 9.2 (estimated) | |

| LogP (Octanol-Water Partition Coefficient) | 4.5 (computed) | |

| Vapor Pressure | 5.4 x 10⁻⁷ mm Hg at 25 °C (estimated) | |

| Henry's Law Constant | 5.7 x 10⁻¹⁰ atm·m³/mol (estimated) |

Experimental Protocols

The accurate determination of the physicochemical properties of BPAF is crucial for understanding its environmental fate, transport, and biological interactions. The following are detailed methodologies for key experiments, based on established OECD guidelines and standard laboratory procedures.

Determination of Partition Coefficient (logP) - OECD Guideline 107 & 123

The octanol-water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its bioaccumulation potential.

-

Principle: The shake-flask method (OECD 107) or the slow-stirring method (OECD 123) can be employed.[4][5][6][7] The shake-flask method involves dissolving BPAF in a mixture of n-octanol and water, followed by vigorous shaking to achieve equilibrium. The slow-stirring method is preferred for highly hydrophobic substances to avoid the formation of microdroplets.[5][7]

-

Apparatus:

-

Glassware with stoppers (e.g., centrifuge tubes)

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Procedure (Shake-Flask Method):

-

Prepare a stock solution of BPAF in n-octanol saturated with water.

-

Add a known volume of the stock solution to a vessel containing a known volume of water saturated with n-octanol. The total concentration should not exceed 0.01 mol/L in either phase.

-

Seal the vessel and shake vigorously for a predetermined time to reach equilibrium (e.g., 24 hours) at a constant temperature (20-25 °C).

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the n-octanol and water phases.

-

Determine the concentration of BPAF in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Determination of Dissociation Constant (pKa) - OECD Guideline 112

The acid dissociation constant (pKa) is essential for predicting the ionization state of BPAF in different biological and environmental compartments.

-

Principle: The pKa can be determined by titration, spectrophotometry, or conductometry.[8][9][10][11] The titration method involves titrating a solution of BPAF with a standard solution of a strong base and monitoring the pH change.

-

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

-

Thermostatically controlled vessel

-

-

Procedure (Titration Method):

-

Dissolve a precisely weighed amount of BPAF in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol due to its low water solubility).

-

Place the solution in a thermostatically controlled vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the BPAF has been neutralized.

-

Radioligand Binding Assay for Estrogen Receptor Affinity

This assay is used to determine the binding affinity of BPAF to estrogen receptors (ERα and ERβ).[12][13][14][15][16][17]

-

Principle: This is a competitive binding assay where BPAF competes with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor. The amount of radiolabeled ligand displaced by BPAF is measured to determine its binding affinity (IC₅₀).

-

Materials:

-

Recombinant human ERα or ERβ

-

Radiolabeled ligand ([³H]17β-estradiol)

-

BPAF solutions at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate a fixed concentration of the estrogen receptor and the radiolabeled ligand with varying concentrations of BPAF in an assay buffer.

-

Allow the reaction to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the BPAF concentration.

-

Determine the IC₅₀ value, which is the concentration of BPAF that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Luciferase Reporter Gene Assay for Estrogen Receptor Activation

This assay assesses the functional activity of BPAF as an agonist or antagonist of estrogen receptors.[12][18][19][20][21][22]

-

Principle: Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene, along with a plasmid expressing either ERα or ERβ. If BPAF activates the receptor, the receptor-ligand complex binds to the ERE, driving the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the receptor activation.

-

Materials:

-

Mammalian cell line (e.g., HeLa, MCF-7)

-

Expression plasmids for ERα and ERβ

-

Luciferase reporter plasmid with EREs

-

Transfection reagent

-

BPAF solutions at various concentrations

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in multi-well plates.

-

Co-transfect the cells with the estrogen receptor expression plasmid and the ERE-luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of BPAF (for agonist activity) or with a known estrogen agonist (e.g., 17β-estradiol) in the presence of varying concentrations of BPAF (for antagonist activity).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the relative luciferase activity against the logarithm of the BPAF concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Signaling Pathways of Bisphenol AF

BPAF exerts its endocrine-disrupting effects by interacting with multiple cellular signaling pathways. The primary targets are the nuclear estrogen receptors (ERα and ERβ) and the membrane-associated G protein-coupled estrogen receptor (GPER).

GPER-Mediated Signaling Pathway

BPAF has been shown to bind to and activate GPER, initiating rapid, non-genomic signaling cascades.[23][24][25][26][27] This activation can lead to the stimulation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, ultimately influencing cell proliferation, migration, and survival.[23][28]

Caption: BPAF-induced GPER signaling cascade.

Nuclear Estrogen Receptor Signaling

BPAF exhibits a dual role in modulating nuclear estrogen receptor activity. It acts as a full agonist for ERα, promoting its transcriptional activity, while functioning as an antagonist for ERβ, inhibiting its function.[3][12][29][30][31][32] This differential activity highlights the complexity of BPAF's endocrine-disrupting potential.

Caption: Differential action of BPAF on ERα and ERβ.

Conclusion

This technical guide provides a consolidated overview of the chemical and physical properties of Bisphenol AF, alongside detailed experimental protocols for their characterization. The visualization of its key signaling pathways offers a clear depiction of its molecular mechanisms of action. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is paramount for assessing the potential risks associated with BPAF exposure and for the development of safer alternatives. The dual agonistic and antagonistic effects of BPAF on estrogen receptors underscore the need for continued research into the complex interactions of endocrine-disrupting chemicals with biological systems.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. search.library.uvic.ca [search.library.uvic.ca]

- 11. OECD 112 - Phytosafe [phytosafe.com]

- 12. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. epa.gov [epa.gov]

- 18. app.raena.ai [app.raena.ai]

- 19. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. G protein-coupled estrogen receptor activation by bisphenol-A disrupts lipid metabolism and induces ferroptosis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Bisphenol AF promotes estrogen receptor-positive breast cancer cell proliferation through amphiregulin-mediated crosstalk with receptor tyrosine kinase signaling | PLOS One [journals.plos.org]

- 29. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Bisphenol AF as an Inducer of Estrogen Receptor β (ERβ): Evidence for Anti-estrogenic Effects at Higher Concentrations in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Bisphenol AF characterization.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for BPAF, alongside the experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for professionals in research and development who require robust analytical methods for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of Bisphenol AF. Due to the limited availability of public domain NMR data for Bisphenol AF, representative data for the structurally similar Bisphenol A (BPA) is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Molecular Structure of Bisphenol AF with Atom Numbering

Caption: Molecular structure of Bisphenol AF with atom numbering for NMR assignments.

Table 1: ¹H NMR Spectroscopic Data for Bisphenol A (DMSO-d₆, 400 MHz)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.16 | s | 2H | OH |

| 6.98 | d, J=8.4 Hz | 4H | H-2, H-6, H-2', H-6' |

| 6.65 | d, J=8.4 Hz | 4H | H-3, H-5, H-3', H-5' |

| 1.53 | s | 6H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Bisphenol A (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 153.22 | C-4, C-4' |

| 143.33 | C-1, C-1' |

| 127.95 | C-2, C-6, C-2', H-6' |

| 114.68 | C-3, C-5, C-3', H-5' |

| 41.69 | Cα |

| 31.07 | CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of Bisphenol AF is characterized by absorptions corresponding to its phenolic hydroxyl groups and the fluorinated alkyl bridge.

Table 3: FT-IR Spectroscopic Data for Bisphenol AF

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1610, 1510 | Strong | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~1220 | Strong | C-O stretch (phenolic) |

| ~830 | Strong | p-disubstituted C-H bend |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometric analysis of Bisphenol AF provides a distinct molecular ion peak and characteristic fragmentation pattern.

Table 4: Mass Spectrometric Data for Bisphenol AF

| m/z | Ion | Method |

| 336.05850 | [M]⁺ | High-Resolution MS |

| 335 | [M-H]⁻ | ESI⁻ |

| 93 | [C₆H₅O]⁻ | ESI⁻ MS/MS |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Bisphenol AF. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Bisphenol AF in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of Bisphenol AF with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Bisphenol AF (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition (ESI⁻):

-

Infuse the sample solution into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the [M-H]⁻ ion (m/z 335) as the precursor ion.

-

Apply collision-induced dissociation (CID) and acquire the product ion spectrum.

-

-

Data Processing: Analyze the mass spectra to determine the accurate mass of the molecular ion and identify characteristic fragment ions.

Workflow for Spectroscopic Characterization of Bisphenol AF

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like Bisphenol AF.

Caption: General workflow for the spectroscopic characterization of Bisphenol AF.

References

Olaparib (CAS 1478-61-1): A Comprehensive Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Olaparib (CAS number 1478-61-1), a pivotal PARP inhibitor in oncology. This document outlines its key chemical and physical characteristics, details the experimental methodologies for their determination, and explores the core signaling pathways underlying its therapeutic efficacy.

Core Physicochemical Properties

Olaparib presents as a white to off-white or pale yellow crystalline powder.[1][2][3] A comprehensive summary of its quantitative physicochemical properties is presented below, offering a foundational dataset for formulation development, quality control, and further research.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₃FN₄O₃ | [4] |

| Molecular Weight | 434.46 g/mol | [3] |

| Melting Point | 198 °C | [5] |

| pKa | 12.07 (weakly acidic) | [2][6] |

| LogP | 1.9 | [5] |

| UV/Vis λmax | 279 nm | [4] |

Solubility Profile

The solubility of Olaparib is a critical factor influencing its bioavailability and formulation design. It is sparingly soluble in aqueous solutions and demonstrates higher solubility in organic solvents.

| Solvent | Solubility | Temperature | Reference |

| Water | 0.10–0.13 mg/mL | 37 °C | [2] |

| DMSO | ~10 mg/mL | Not Specified | [4] |

| DMSO | 33 mg/mL | Not Specified | [1][3] |

| Ethanol | 1.7 mg/mL (with slight warming) | Not Specified | [1][3] |

| Ethanol | 5.5 mg/mL | 37 °C | [2] |

| Dimethylformamide (DMF) | ~3 mg/mL | Not Specified | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [4] |

Stability and Degradation

Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, reveal that Olaparib is most susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress.[2] It exhibits good stability under neutral, thermal, and photolytic conditions.

| Stress Condition | Reagent/Parameter | Duration | % Degradation | Reference |

| Acid Hydrolysis | 5 M HCl | 30 min | 12.69% | [2] |

| Base Hydrolysis | 5 M NaOH | 30 min | 2.60% | [7] |

| Oxidative | 30% H₂O₂ | 1 hour (80°C) | 13.92% | [2] |

| Thermal | 70 °C | 3 hours | No Degradation | [2] |

| Photolytic | UV light | Not Specified | No Degradation | [8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research and quality assurance.

Melting Point Determination (Capillary Method)

The melting point of a pharmaceutical compound is a key indicator of its purity. The capillary method is a widely accepted technique.

-

Sample Preparation: A small quantity of finely powdered, dry Olaparib is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a heating block and a calibrated thermometer.

-

Heating: The sample is heated at a constant rate, typically 1 °C/min, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For a pure substance, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization behavior of a drug at different pH values, which influences its absorption and distribution.

-

Solution Preparation: A standard solution of Olaparib is prepared in a suitable solvent, such as a mixture of methanol and water.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the Olaparib solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of solid Olaparib is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Sample Processing: The suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of Olaparib in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the drug substance.

-

Stock Solution Preparation: A stock solution of Olaparib is prepared in a suitable solvent (e.g., methanol).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with a strong acid (e.g., 5 M HCl) and heated for a defined period. The solution is then neutralized.

-

Base Hydrolysis: The stock solution is treated with a strong base (e.g., 5 M NaOH) and heated. The solution is subsequently neutralized.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂).

-

Thermal Degradation: A solid sample of Olaparib is exposed to high temperature in a controlled oven.

-

Photolytic Degradation: A solution or solid sample is exposed to UV light in a photostability chamber.

-

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Signaling Pathways and Mechanism of Action

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. Its mechanism of action is primarily based on the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2.

PARP Inhibition and DNA Repair

Caption: Olaparib inhibits PARP, preventing the repair of single-strand DNA breaks.

In normal cells, single-strand DNA breaks (SSBs) are primarily repaired through the base excision repair (BER) pathway, a process in which PARP plays a crucial role. PARP detects SSBs and synthesizes poly(ADP-ribose) chains (PARylation), which recruits other DNA repair proteins to the site of damage. Olaparib competitively inhibits PARP, leading to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered by the replication machinery, they can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).

Synthetic Lethality in BRCA-Mutated Cancers

Caption: Synthetic lethality of Olaparib in BRCA-mutated cancer cells.

While normal cells can efficiently repair these DSBs using the high-fidelity HRR pathway, cancer cells with BRCA1 or BRCA2 mutations have a deficient HRR pathway. These cells then become reliant on alternative, more error-prone repair pathways like non-homologous end joining (NHEJ). The overwhelming number of DSBs caused by Olaparib in an HRR-deficient background leads to significant genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of Olaparib.

This guide provides a comprehensive foundation for understanding the critical physicochemical properties of Olaparib. The detailed experimental protocols and mechanistic insights are intended to support the ongoing research and development of this important therapeutic agent.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. thinksrs.com [thinksrs.com]

- 4. Melting Point Test - CD Formulation [formulationbio.com]

- 5. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its… [ouci.dntb.gov.ua]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Bisphenol AF in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A. Understanding these fundamental physicochemical properties is critical for researchers and professionals in fields ranging from materials science to drug development, enabling informed decisions in experimental design, formulation, and analytical method development.

Introduction to Bisphenol AF

Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol) is a fluorinated bisphenol analog used in the production of specialty polymers such as fluoroelastomers, polyimides, and polycarbonates. The presence of two trifluoromethyl groups in place of the methyl groups found in Bisphenol A imparts distinct properties, including enhanced thermal and chemical stability. A thorough understanding of its behavior in various organic solvents is essential for its application and for the assessment of its environmental fate and toxicological profile.

Solubility of Bisphenol AF

Bisphenol AF is generally characterized as being soluble in most organic solvents, while its solubility in water is negligible.[1] The solubility is a critical parameter for its use in various applications, including as a monomer in polymerization reactions and as a standard for analytical testing.

Quantitative Solubility Data

A systematic study has provided quantitative data on the solubility of Bisphenol AF in eleven common organic solvents across a temperature range of 278.15 K to 318.15 K. The solubility of BPAF was found to increase with temperature in all tested solvents.

The following table summarizes the mole fraction solubility (x₁) of Bisphenol AF in various organic solvents at different temperatures.

| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol | Isobutanol |

| 278.15 | 0.0495 | 0.0843 | 0.0768 | 0.0801 | 0.0812 |

| 283.15 | 0.0592 | 0.0998 | 0.0901 | 0.0932 | 0.0951 |

| 288.15 | 0.0701 | 0.1171 | 0.1052 | 0.1083 | 0.1108 |

| 293.15 | 0.0825 | 0.1369 | 0.1223 | 0.1255 | 0.1287 |

| 298.15 | 0.0965 | 0.1594 | 0.1418 | 0.1453 | 0.1492 |

| 303.15 | 0.1123 | 0.1851 | 0.1641 | 0.1679 | 0.1726 |

| 308.15 | 0.1303 | 0.2145 | 0.1895 | 0.1937 | 0.1994 |

| 313.15 | 0.1507 | 0.2481 | 0.2185 | 0.2232 | 0.2299 |

| 318.15 | 0.1739 | 0.2866 | 0.2516 | 0.2569 | 0.2647 |

| Temperature (K) | Acetonitrile | Toluene | Dichloromethane | Methyl Acetate | Ethyl Acetate | Acetone |

| 278.15 | 0.0902 | 0.0059 | 0.0051 | 0.1683 | 0.1774 | 0.3121 |

| 283.15 | 0.1065 | 0.0075 | 0.0065 | 0.1915 | 0.2018 | 0.3458 |

| 288.15 | 0.1251 | 0.0095 | 0.0083 | 0.2173 | 0.2289 | 0.3821 |

| 293.15 | 0.1465 | 0.0121 | 0.0107 | 0.2461 | 0.2592 | 0.4213 |

| 298.15 | 0.1711 | 0.0153 | 0.0137 | 0.2783 | 0.2931 | 0.4636 |

| 303.15 | 0.1994 | 0.0192 | 0.0176 | 0.3144 | 0.3311 | 0.5093 |

| 308.15 | 0.2319 | 0.0242 | 0.0226 | 0.3548 | 0.3737 | 0.5587 |

| 313.15 | 0.2692 | 0.0304 | 0.0289 | 0.4001 | 0.4215 | 0.6121 |

| 318.15 | 0.3119 | 0.0381 | 0.0371 | 0.4508 | 0.4751 | 0.6698 |

Data sourced from a comprehensive study on the solid-liquid equilibrium of BPAF.

The solubility of Bisphenol AF in these solvents at 298.15 K follows the order: Acetone > Ethyl Acetate > Methyl Acetate > Acetonitrile > Ethanol > Isobutanol ≈ n-Butanol > n-Propanol > Methanol > Toluene > Dichloromethane .

Stability of Bisphenol AF

The stability of Bisphenol AF is a crucial factor for its storage, handling, and application. The trifluoromethyl groups in BPAF are known to increase both its chemical and thermal stability compared to Bisphenol A.[2] Upon heating to decomposition, Bisphenol AF can emit toxic vapors of fluorine.[1]

Factors Influencing Stability

Several factors can influence the stability of Bisphenol AF in organic solvents:

-

Temperature: Elevated temperatures can accelerate degradation. Thermal degradation studies are essential to determine the safe storage and handling temperatures.

-

Light (Photostability): Exposure to light, particularly UV radiation, can induce photodegradation. Photostability studies are necessary to ascertain the need for light-protected storage and handling conditions.

-

pH (in aqueous/organic mixtures): The phenolic hydroxyl groups of Bisphenol AF can be ionized under basic conditions, which may affect its stability and reactivity.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenol moieties.

-

Solvent Nature: The type of organic solvent can influence the degradation pathways and kinetics.

While specific degradation kinetics and product identification for Bisphenol AF in common organic solvents are not extensively documented in publicly available literature, forced degradation studies on the related compound Bisphenol A in aqueous solutions have identified various degradation products, including hydroxylated and cleaved derivatives.[3][4][5] It is plausible that similar degradation pathways could occur for Bisphenol AF under stress conditions, potentially with different reaction rates due to the electron-withdrawing nature of the trifluoromethyl groups.

Experimental Protocols

This section outlines standardized methodologies for determining the solubility and stability of chemical compounds like Bisphenol AF.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of Bisphenol AF in a specific organic solvent at a controlled temperature.

Materials:

-

Bisphenol AF (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) for quantification

Procedure:

-

Sample Preparation: Add an excess amount of solid Bisphenol AF to a vial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of BPAF in solution does not change significantly over time).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the supernatant (saturated solution) from the undissolved solid by centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the analyte.

-

Quantification: Prepare a series of dilutions of the saturated supernatant with the same solvent. Analyze these solutions using a validated HPLC method to determine the concentration of Bisphenol AF.

-

Data Analysis: Construct a calibration curve from the standards of known concentration. Use the calibration curve to determine the concentration of Bisphenol AF in the saturated solution. This concentration represents the equilibrium solubility.

Protocol for Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH guidelines Q1A(R2) and Q1B.

Objective: To investigate the degradation of Bisphenol AF in a specific organic solvent under various stress conditions.

Materials:

-

Bisphenol AF solution of known concentration in the organic solvent of interest

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidation studies

-

Photostability chamber with controlled light and UV exposure

-

Oven for thermal degradation studies

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for the separation and identification of degradation products

General Procedure:

-

Prepare a stock solution of Bisphenol AF in the chosen organic solvent.

-

For each stress condition, transfer aliquots of the stock solution into separate vials.

-

Include a control sample (unstressed) stored at ambient or refrigerated conditions, protected from light.

-

After exposure to the stress condition for a specified duration, neutralize the samples if necessary and dilute them to a suitable concentration for analysis.

-

Analyze the stressed samples and the control sample by a stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid and Base Hydrolysis:

-

Add a small volume of concentrated HCl or NaOH to the BPAF solution to achieve a final acid/base concentration (e.g., 0.1 M to 1 M).

-

Incubate the samples at room temperature or an elevated temperature (e.g., 60 °C) for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidation:

-

Add a solution of hydrogen peroxide to the BPAF solution (e.g., 3-30% H₂O₂).

-

Store the samples at room temperature, protected from light, for a specified time.

-

-

Thermal Degradation:

-

Place the BPAF solution in an oven at an elevated temperature (e.g., 70 °C).

-

Monitor the degradation over time.

-

-

Photostability:

-

Expose the BPAF solution to a light source that provides both visible and UV output, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Calculate the percentage of degradation of Bisphenol AF.

-

Identify and quantify any significant degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the structural elucidation of unknown degradants.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and assessing stability.

Factors Influencing Solubility and Stability of Bisphenol AF

Caption: Key factors affecting BPAF solubility and stability.

Conclusion

This technical guide has summarized the available information on the solubility and stability of Bisphenol AF in common organic solvents. The quantitative solubility data presented provides a valuable resource for selecting appropriate solvents for various applications. While specific stability data for BPAF in organic solvents is limited, the provided protocols for forced degradation studies offer a robust framework for researchers to generate this critical information. The inherent stability of BPAF, conferred by its fluorinated structure, suggests it is more resistant to degradation than its non-fluorinated counterpart, Bisphenol A. However, comprehensive stability testing under relevant stress conditions is imperative to fully characterize its degradation profile and ensure its safe and effective use.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,4′-(Hexafluoroisopropylidene)diphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,4′-(Hexafluoroisopropylidene)diphenol, commonly known as Bisphenol AF. This fluorinated analog of Bisphenol A is of significant interest due to its unique physicochemical properties and applications in materials science and its role as an endocrine disruptor. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its mechanism of action and for the rational design of new materials and potential therapeutic agents.

Crystallographic Data Summary

The crystal structure of 4,4′-(Hexafluoroisopropylidene)diphenol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters for two determined structures, available in the Crystallography Open Database (COD), are summarized below for comparative analysis.

| Parameter | COD ID: 7214690 | COD ID: 7238244 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 1 21/c 1 | P 1 21/c 1 |

| Unit Cell Dimensions | ||

| a (Å) | 12.118(3) | 12.121(2) |

| b (Å) | 5.864(2) | 5.863(1) |

| c (Å) | 19.585(5) | 19.593(3) |

| α (°) | 90 | 90 |

| β (°) | 96.11(2) | 96.10(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1383.9(7) | 1384.8(4) |

| Z (Molecules per unit cell) | 4 | 4 |

| Calculated Density (g/cm³) | 1.615 | 1.614 |

| Radiation Wavelength (Å) | 1.54178 | 1.54178 |

| Temperature (K) | 293 | 293 |

Experimental Protocols

The determination of the crystal structure of 4,4′-(Hexafluoroisopropylidene)diphenol involves a series of precise experimental procedures, from crystal growth to data analysis. A representative methodology is detailed below.

I. Synthesis and Recrystallization for Single Crystal Growth

High-purity single crystals of Bisphenol AF suitable for X-ray diffraction are typically obtained through slow evaporation from a suitable solvent system.

-

Dissolution: Dissolve commercially available 4,4′-(Hexafluoroisopropylidene)diphenol in a minimal amount of a suitable solvent, such as a methanol-water mixture, at an elevated temperature to achieve a saturated or near-saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Cooling and Evaporation: Cover the vessel containing the hot, clear solution with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Crystal Formation: Colorless, plate-like or prismatic crystals will typically form over a period of several days to a week.

-

Crystal Harvesting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) from the mother liquor for X-ray analysis.

II. Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source and detector.

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Diffractometer Setup: The diffractometer is equipped with a radiation source (e.g., Cu Kα, λ = 1.54178 Å) and a detector (e.g., a CCD or CMOS detector). Data is often collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., φ and ω scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

III. Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms within the crystal.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process refines the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints.

-

Validation: The final refined crystal structure is validated using crystallographic software to check for consistency and quality, ensuring that the model accurately represents the experimental data.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the crystal structure analysis of 4,4′-(Hexafluoroisopropylidene)diphenol.

This comprehensive guide provides the foundational knowledge for understanding and replicating the crystal structure analysis of 4,4′-(Hexafluoroisopropylidene)diphenol. The detailed data and protocols serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction to Thermogravimetric Analysis and Bisphenol AF

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Bisphenol AF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA). This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the thermal stability and decomposition characteristics of BPAF. While specific experimental TGA data for BPAF monomer is limited in publicly available literature, this guide synthesizes available information on related compounds and provides a framework for understanding its thermal behavior.

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the decomposition temperatures, residual mass, and absorbed moisture content of a substance.

Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol) is a fluorinated bisphenol compound used in the production of specialty polymers such as polycarbonates, polyesters, and epoxy resins. The incorporation of the hexafluoroisopropylidene group imparts unique properties to these polymers, including enhanced thermal stability, chemical resistance, and optical clarity. Understanding the thermal decomposition of the BPAF monomer is essential for its processing and for evaluating the stability of the polymers derived from it.

Experimental Protocols for TGA of Bisphenols

Objective: To determine the thermal stability and decomposition profile of Bisphenol AF.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Typical Experimental Parameters:

| Parameter | Value/Range | Purpose |

| Sample Mass | 5 - 10 mg | To ensure uniform heating and accurate mass measurements. |

| Heating Rate | 10 - 20 °C/min | A common range that provides a good balance between resolution and experiment time. |

| Temperature Range | Ambient to 800 °C | To cover the entire decomposition profile of the compound. |

| Atmosphere | Nitrogen (N₂) or Air | Nitrogen provides an inert atmosphere to study thermal decomposition, while air allows for the investigation of thermo-oxidative degradation. |

| Gas Flow Rate | 20 - 50 mL/min | To maintain a consistent atmosphere and purge volatile decomposition products. |

| Crucible | Alumina or Platinum | Inert materials that are stable at high temperatures. |

Procedure:

-

Sample Preparation: A small, representative sample of Bisphenol AF is accurately weighed into a tared TGA crucible.

-

Instrument Setup: The TGA instrument is programmed with the desired temperature profile, heating rate, and atmosphere.

-

Analysis: The crucible is placed in the TGA furnace, and the analysis is initiated. The instrument continuously records the sample's mass as the temperature increases.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal events.

TGA Data Presentation

Due to the limited availability of specific TGA data for Bisphenol AF monomer in the literature, the following table presents a representative dataset based on the expected thermal behavior of aromatic compounds and available data for related materials. For comparison, typical TGA data for Bisphenol A (BPA) and a Bisphenol AF-based polyarylate are also included.

Table 1: Comparative TGA Data of Bisphenol AF, Bisphenol A, and a BPAF-based Polymer

| Parameter | Bisphenol AF (Monomer) (Representative) | Bisphenol A (Monomer) | BPAF-based Polyarylate |

| Onset Decomposition Temp. (T_onset) | ~250 °C | ~200 °C | Not specified |

| Peak Decomposition Temp. (T_peak) | ~300 °C | ~250 °C | Not specified |

| 5% Weight Loss Temp. (T₅%) | Not specified | Not specified | 491.5 °C[1] |

| Atmosphere | Nitrogen | Nitrogen | Nitrogen |

| Heating Rate | 10 °C/min | 10 °C/min | 20 °C/min[1] |

Note: The data for Bisphenol AF monomer is a representative estimation due to the lack of specific literature data. The thermal stability of monomers is generally lower than their corresponding polymers.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, created using the DOT language, illustrate a typical TGA experimental workflow and a plausible thermal decomposition pathway for Bisphenol AF.

References

Differential Scanning Calorimetry of Bisphenol AF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Bisphenol AF (BPAF) as characterized by Differential Scanning Calorimetry (DSC). BPAF, a structural analog of Bisphenol A (BPA), is utilized in the production of various polymers and has garnered significant attention due to its endocrine-disrupting properties. Understanding its thermal behavior is crucial for its application in material science and for assessing its stability and potential release from products. This document outlines key thermal data, detailed experimental protocols for DSC analysis, and a visualization of its known biological signaling pathways.

Quantitative Thermal Data of Bisphenol AF

Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point, glass transition temperature, and heat of fusion.

Below is a summary of the available quantitative thermal data for Bisphenol AF. For comparative purposes, data for Bisphenol A is also included.

| Thermal Property | Bisphenol AF | Bisphenol A |

| Melting Point (T_m) | 158 - 163 °C[1][2][3] | 157 °C |

| Glass Transition Temperature (T_g) | Data not readily available | ~100 °C (for BPA-based polymers)[4] |

| Heat of Fusion (ΔH_f) | Data not readily available | Data not readily available |

| Specific Heat Capacity (C_p) of Solid | Data not readily available | 287.72 J/mol·K at 298.15 K[5] |

Experimental Protocols for DSC Analysis of Bisphenol AF

The following section details a generalized experimental protocol for conducting a DSC analysis of a solid crystalline compound like Bisphenol AF.

I. Instrument Preparation and Calibration

-

Instrument: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.

-

Pans: Aluminum pans and lids are typically used for samples that are thermally stable up to 600 °C. For volatile samples, hermetically sealed pans are recommended.

-

Purge Gas: An inert gas, typically nitrogen or argon, is used to purge the DSC cell to prevent oxidation of the sample and to ensure a stable thermal environment. A typical flow rate is 20-50 mL/min.

-

Calibration: The instrument's temperature and heat flow should be calibrated using certified reference materials (e.g., indium, tin, zinc) with known melting points and enthalpies of fusion.

II. Sample Preparation

-

Sample Form: Bisphenol AF is typically a white to light-gray powder.[6][7]

-

Sample Mass: Accurately weigh 2-5 mg of the Bisphenol AF sample into an aluminum DSC pan. The exact mass should be recorded.

-

Encapsulation: Place a lid on the pan and crimp it securely using a sample press. Ensure a flat bottom for good thermal contact with the sensor. For potentially volatile substances or to suppress sublimation, use a hermetically sealed pan.

-

Reference Pan: An empty, sealed aluminum pan of the same type as the sample pan should be used as a reference.

III. DSC Measurement Procedure

-

Temperature Program:

-

Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point, for instance, at 25 °C.

-

Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point, for example, to 200 °C.

-

Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cooling Ramp (Optional): Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

Second Heating Ramp (Optional): Reheat the sample to observe the glass transition of the amorphous phase, if present.

-

-

Data Acquisition: Record the heat flow as a function of temperature and time.

IV. Data Analysis

-

Melting Point (T_m): Determined as the peak temperature of the endothermic melting event.

-

Heat of Fusion (ΔH_f): Calculated by integrating the area of the melting peak.

-

Glass Transition Temperature (T_g): Identified as a step-like change in the baseline of the heat flow curve.

Figure 1: Experimental workflow for the DSC analysis of Bisphenol AF.

Endocrine-Disrupting Signaling Pathways of Bisphenol AF

Bisphenol AF is recognized as an endocrine-disrupting chemical that can interfere with the body's hormonal systems.[7][8] Its mechanisms of action primarily involve interactions with nuclear receptors and the modulation of intracellular signaling cascades.

BPAF has been shown to exert its effects through several key pathways:

-

Estrogen Receptor (ER) Signaling: BPAF can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an agonist or partial antagonist, thereby mimicking or inhibiting the effects of endogenous estrogens.[9]

-

G Protein-Coupled Estrogen Receptor (GPER) Signaling: BPAF can activate GPER, a membrane-bound estrogen receptor, which in turn can trigger rapid, non-genomic signaling cascades.[6]

-

MAPK/ERK and PI3K/Akt Pathways: Activation of GPER by BPAF can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[6] These pathways are crucial regulators of cell proliferation, survival, and differentiation.

-

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption: BPAF can disrupt the normal functioning of the HPG axis, which controls reproduction and steroidogenesis.[1][10][11] This can lead to altered hormone levels and reproductive dysfunction.

Figure 2: Signaling pathways affected by Bisphenol AF.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Neonatal Bisphenol-A Exposure Alters Rat Reproductive Development and Ovarian Morphology Without Impairing Activation of Gonadotropin-Releasing Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Phase transition thermodynamics of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenol, 4,4'-(1-methylethylidene)bis- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bisphenol AF - Wikipedia [en.wikipedia.org]

- 8. Bisphenol AF (BPAF) [benchchem.com]

- 9. edlists.org [edlists.org]

- 10. mdpi.com [mdpi.com]

- 11. Effects and mechanisms of endocrine disruptor bisphenol AF on male reproductive health: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Bisphenol AF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), a structural analogue of bisphenol A (BPA), is increasingly utilized in the production of fluoropolymers, polycarbonates, and other high-performance materials. Its widespread use has led to its emergence as an environmental contaminant. Understanding the environmental fate and degradation of BPAF is crucial for assessing its ecological risk and developing strategies for its mitigation. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and transformation of BPAF in various environmental compartments.

Physicochemical Properties

A compound's behavior in the environment is largely dictated by its physicochemical properties. Key parameters for Bisphenol AF are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀F₆O₂ | [1] |

| Molecular Weight | 336.23 g/mol | [1] |

| Water Solubility | Negligible | [1] |

| Henry's Law Constant | 5.7 x 10⁻¹⁰ atm-m³/mol (estimated) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.5 (estimated) | [1] |

The low estimated Henry's Law constant suggests that BPAF is essentially nonvolatile from water surfaces[1]. Its negligible water solubility and high estimated octanol-water partition coefficient indicate a tendency to partition into organic matter and biota.

Environmental Fate and Mobility

The distribution and movement of BPAF in the environment are governed by processes such as sorption, volatilization, and leaching.

Soil Compartment

Persistence and Degradation:

BPAF is notably more persistent in soil environments compared to its predecessor, BPA. Studies have reported aerobic degradation half-lives for BPAF ranging from 24.5 to 32.6 days in farm and forest soils, respectively[2]. In a more recent long-term study using ¹⁴C-labeled BPAF, dissipation half-lives were found to be between 35 and 110 days in three different agricultural soils[3]. Mineralization of BPAF in soil appears to be a slow process, with only 8.5-11.3% of the initial radioactivity being converted to ¹⁴CO₂ over a 240-day period[3].

Sorption and Mobility:

The mobility of BPAF in soil is influenced by its sorption to soil particles. The sorption of BPAF is pH-dependent and correlates with the organic carbon content of the soil[4]. While specific Kd and Koc values for BPAF are not extensively documented, its high lipophilicity suggests a strong affinity for soil organic matter, which would limit its mobility and potential for groundwater contamination. One study indicated that accounting for soil organic carbon content and pH was sufficient to reasonably describe sorption across various soils[4].

Formation of Non-Extractable Residues (NERs):

A significant fate process for BPAF in soil is the formation of non-extractable residues (NERs), where the parent compound or its metabolites become physically entrapped or chemically bound to the soil matrix[3]. NERs can account for a substantial portion of the applied BPAF, with studies showing that 44.2–65.3% of the initial BPAF can be converted to NERs[3]. The formation of NERs contributes to the long-term persistence of BPAF-related compounds in the soil environment.

Aquatic Compartment

Persistence and Biodegradation:

In aquatic environments, BPAF exhibits limited biodegradation. Its persistence in water is a concern due to its potential for long-term exposure to aquatic organisms.

Photodegradation:

Information on the photodegradation of BPAF is limited. However, like other bisphenols, it is expected to undergo direct and indirect photolysis in sunlit surface waters. The presence of natural water components such as humic acids and nitrate ions can influence the rate of photodegradation.

Hydrolysis:

BPAF is not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions due to the absence of readily hydrolyzable functional groups[1].

Biotransformation and Degradation Pathways

BPAF can be transformed through biotic and abiotic processes, leading to the formation of various degradation products.

Biotransformation in Vertebrates and Invertebrates

In Sprague-Dawley rats, BPAF is rapidly metabolized to form glucuronide and sulfate conjugates, which are then excreted[5]. This biotransformation process is considered a detoxification pathway, as the resulting metabolites exhibit reduced estrogenic activity.

Earthworms (Metaphire guillelmi) have been shown to bioaccumulate and biotransform BPAF. The primary metabolite identified in earthworms is a monosulfate conjugate. A significant portion of the accumulated BPAF also forms tissue-bound residues[6].

Bacterial Degradation

The biodegradation of BPAF by microorganisms is a key process in its environmental removal.

Co-metabolism:

A bacterial enrichment culture grown on BPA has been shown to co-metabolize BPAF[7]. The degradation of BPAF was dependent on the presence of BPA. The primary degradation pathway involves phenolic ring hydroxylation and subsequent ring cleavage[7]. The bacterium Sphingopyxis has been identified as a key degrader in this co-metabolic process[7][8].

Identified Bacterial Degradation Products:

In soil, several transformation products of BPAF have been identified, including BPAF mono- and dimethyl ethers, a monosulfate ester, and three single-ring monophenolic compounds[3].

The following diagram illustrates a proposed co-metabolic degradation pathway of BPAF by a BPA-degrading bacterial culture.

Ecotoxicological Effects and Signaling Pathways

BPAF is recognized as an endocrine-disrupting chemical with various toxic effects on aquatic organisms.

Effects on Aquatic Vertebrates:

In zebrafish (Danio rerio) larvae, exposure to environmentally relevant concentrations of BPAF has been shown to affect early development and the immune system. These effects are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The diagram below illustrates the impact of BPAF on the MAPK signaling pathway in zebrafish larvae.

Effects on Aquatic Invertebrates:

In the freshwater crustacean Daphnia magna, BPAF has been shown to cause reproductive and developmental toxicity[9]. Exposure to BPAF can lead to a decrease in body length, heart rate, and thoracic limb beating[10]. It also activates the antioxidant defense system and can have intergenerational effects on gene expression[9][10]. Studies suggest that BPAF impairs protein synthesis-related pathways in Daphnia magna[11].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of BPAF's environmental fate.

Sample Extraction and Analysis

Soil and Sediment:

A common method for extracting BPAF from soil and sediment involves accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) with an organic solvent such as methanol or a mixture of methanol and acetonitrile[8][12]. The extract is then typically cleaned up using solid-phase extraction (SPE) before analysis[8][12].

Water:

For water samples, BPAF is typically extracted and concentrated using SPE with cartridges such as Oasis HLB or C18[8].

Analytical Instrumentation: